molecular formula C41H75NO6 B12450448 1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate

1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate

Cat. No.: B12450448
M. Wt: 678.0 g/mol
InChI Key: DGNMJYUPWDTKJB-UHFFFAOYSA-N
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Description

1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate is a synthetic compound known for its unique structure and properties. It is primarily used in the field of synthetic liposomes and is recognized for its ionizable cationic lipidoid characteristics . This compound is often utilized in scientific research, particularly in the development of drug delivery systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate involves multiple steps, starting with the preparation of the non-2-en-1-yl and dimethylamino butanoyl intermediates. These intermediates are then esterified with heptadecanedioic acid under controlled conditions to form the final product . The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve ultrasonic assistance to enhance solubility .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is often produced in liquid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized lipidoid derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1,17-bis[(2Z)-non-2-en-1-yl] 9-{[4-(dimethylamino)butanoyl]oxy}heptadecanedioate has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects through its ionizable cationic properties, which facilitate the formation of liposomes. These liposomes can encapsulate therapeutic agents and enhance their delivery to target cells. The molecular targets and pathways involved include interactions with cellular membranes and endocytosis pathways .

Properties

Molecular Formula

C41H75NO6

Molecular Weight

678.0 g/mol

IUPAC Name

bis(non-2-enyl) 9-[4-(dimethylamino)butanoyloxy]heptadecanedioate

InChI

InChI=1S/C41H75NO6/c1-5-7-9-11-13-21-27-36-46-39(43)32-25-19-15-17-23-30-38(48-41(45)34-29-35-42(3)4)31-24-18-16-20-26-33-40(44)47-37-28-22-14-12-10-8-6-2/h21-22,27-28,38H,5-20,23-26,29-37H2,1-4H3

InChI Key

DGNMJYUPWDTKJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCOC(=O)CCCCCCCC(CCCCCCCC(=O)OCC=CCCCCCC)OC(=O)CCCN(C)C

Origin of Product

United States

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